molecular formula C13H14N2O2 B12877628 2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one

2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one

Cat. No.: B12877628
M. Wt: 230.26 g/mol
InChI Key: MYFBXCSWQRUNNB-PKNBQFBNSA-N
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Description

2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one typically involves the reaction of benzylamine with dimethylformamide dimethyl acetal, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-4-methyleneoxazol-5(4H)-one: Similar structure but lacks the dimethylamino group.

    4-((Dimethylamino)methylene)oxazol-5(4H)-one: Similar structure but lacks the benzyl group.

Uniqueness

2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one is unique due to the presence of both the benzyl and dimethylamino groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these functional groups are advantageous .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(4E)-2-benzyl-4-(dimethylaminomethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C13H14N2O2/c1-15(2)9-11-13(16)17-12(14-11)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/b11-9+

InChI Key

MYFBXCSWQRUNNB-PKNBQFBNSA-N

Isomeric SMILES

CN(C)/C=C/1\C(=O)OC(=N1)CC2=CC=CC=C2

Canonical SMILES

CN(C)C=C1C(=O)OC(=N1)CC2=CC=CC=C2

Origin of Product

United States

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